2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Overview
Description
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the second position and a sulfonamide group at the first position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide typically involves the following steps:
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Hydrogenation of Quinaldine: : The starting material, quinaldine (2-methylquinoline), is hydrogenated to produce 2-methyl-1,2,3,4-tetrahydroquinoline. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
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Sulfonation: : The resulting 2-methyl-1,2,3,4-tetrahydroquinoline is then subjected to sulfonation. This can be achieved by reacting it with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is typically conducted at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 2-Methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group, making it less polar and potentially less biologically active.
1,2,3,4-Tetrahydroquinoline: The absence of the methyl group at the second position can significantly alter its chemical and biological properties.
2-Methylquinoline: The fully aromatic structure differs significantly in reactivity and biological activity compared to the tetrahydro derivative.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNKFLRJQHYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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